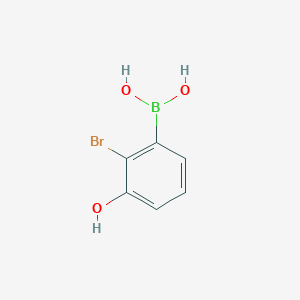![molecular formula C10H12N2OS B11892149 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)
3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with ethyl groups attached at the 3rd and 6th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. For instance, the cyclization of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate can yield the desired compound . Another method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd-catalyzed carbonylation to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thieno ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis and cancer progression . The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins such as BAX and Bcl-2 .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring fusion pattern but exhibit comparable biological properties.
Uniqueness
3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for targeted interactions with molecular pathways involved in various diseases, making it a promising candidate for drug development.
特性
分子式 |
C10H12N2OS |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
3,6-diethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-3-7-5-8-9(14-7)11-6-12(4-2)10(8)13/h5-6H,3-4H2,1-2H3 |
InChIキー |
SHBPBTHSFRFQQG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)


![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)



![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)




![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)

